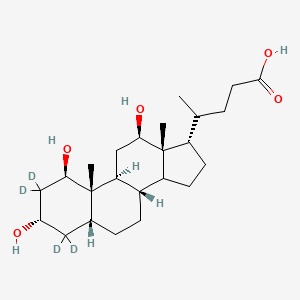
1beta-Hydroxydeoxycholic Acid-D4 (major)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1beta-Hydroxydeoxycholic Acid-D4 (major) is a labeled compound with the molecular formula C24H36D4O5 and a molecular weight of 412.53 . It is a deuterated form of 1beta-Hydroxydeoxycholic Acid, where four hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research due to its unique properties and stability.
Métodos De Preparación
The synthesis of 1beta-Hydroxydeoxycholic Acid-D4 (major) involves several steps, including the introduction of deuterium atoms into the molecular structure. The synthetic route typically starts with the parent compound, 1beta-Hydroxydeoxycholic Acid, and involves deuterium exchange reactions under specific conditions. Industrial production methods may involve the use of deuterated reagents and catalysts to achieve high purity and yield .
Análisis De Reacciones Químicas
1beta-Hydroxydeoxycholic Acid-D4 (major) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1beta-Hydroxydeoxycholic Acid-D4 (major) has a wide range of applications in scientific research, including:
Chemistry: Used as a stable isotope-labeled compound for tracing and studying metabolic pathways.
Biology: Employed in the study of bile acid metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects and as a biomarker in various diseases.
Industry: Utilized in the development of new drugs and diagnostic tools.
Mecanismo De Acción
The mechanism of action of 1beta-Hydroxydeoxycholic Acid-D4 (major) involves its interaction with specific molecular targets and pathways. It is known to modulate bile acid receptors and influence metabolic processes. The deuterium atoms in the compound provide stability and allow for precise tracking in metabolic studies .
Comparación Con Compuestos Similares
1beta-Hydroxydeoxycholic Acid-D4 (major) can be compared with other similar compounds such as:
1beta-Hydroxydeoxycholic Acid: The non-deuterated form, which lacks the stability and tracing capabilities of the deuterated version.
Deoxycholic Acid: A related bile acid with different hydroxylation patterns and biological activities.
Chenodeoxycholic Acid: Another bile acid with distinct metabolic and therapeutic properties.
The uniqueness of 1beta-Hydroxydeoxycholic Acid-D4 (major) lies in its deuterium labeling, which enhances its stability and utility in research .
Propiedades
Fórmula molecular |
C24H40O5 |
|---|---|
Peso molecular |
412.6 g/mol |
Nombre IUPAC |
4-[(1R,3S,5R,8S,9S,10S,12R,13R,17S)-2,2,4,4-tetradeuterio-1,3,12-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O5/c1-13(4-9-22(28)29)17-7-8-18-16-6-5-14-10-15(25)11-20(26)23(14,2)19(16)12-21(27)24(17,18)3/h13-21,25-27H,4-12H2,1-3H3,(H,28,29)/t13?,14-,15+,16+,17+,18?,19+,20-,21-,23+,24-/m1/s1/i10D2,11D2 |
Clave InChI |
DAKYVYUAVGJDRK-ZHDVLNITSA-N |
SMILES isomérico |
[2H]C1([C@H]2CC[C@@H]3[C@@H]([C@]2([C@@H](C([C@H]1O)([2H])[2H])O)C)C[C@H]([C@]4(C3CC[C@H]4C(C)CCC(=O)O)C)O)[2H] |
SMILES canónico |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(C(CC(C4)O)O)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



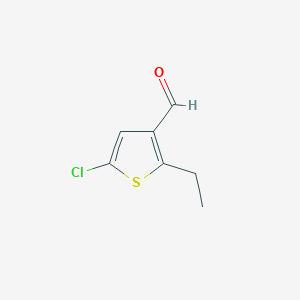
![6-[4-[[3-(2,3,3a,4,5,6a-Hexahydrofuro[2,3-b]furan-4-yloxycarbonylamino)-2-hydroxy-4-phenylbutyl]-(2-methylpropyl)sulfamoyl]anilino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12066521.png)

![[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl 4-oxopentanoate](/img/structure/B12066526.png)

![4-[(5-Amino-2-methylphenyl)formamido]butanamide](/img/structure/B12066530.png)
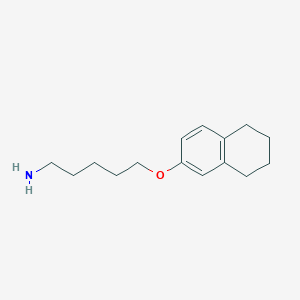
![1-Oxa-4-azaspiro[4.5]decane-4-carboxylic acid, 3-formyl-,1,1-dimethylethyl ester, (3S)-](/img/structure/B12066534.png)

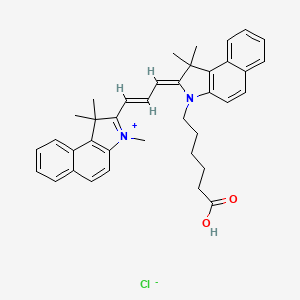
![N-t-BOC-3,3-Difluoro-1,9-Diazaspiro[5.5]undecane](/img/structure/B12066557.png)
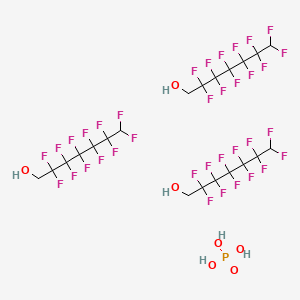
![2-Propyl-4,5,5a,6,7,11b-hexahydrobenzo[f]thieno[2,3-c]quinoline-9,10-diyl diacetate](/img/structure/B12066571.png)
